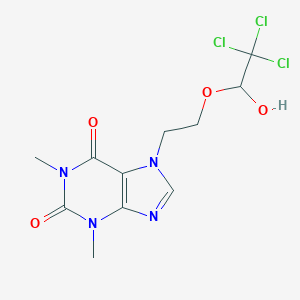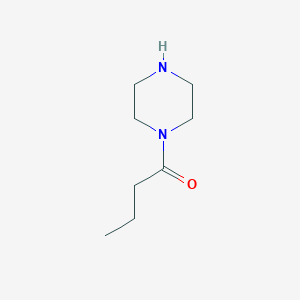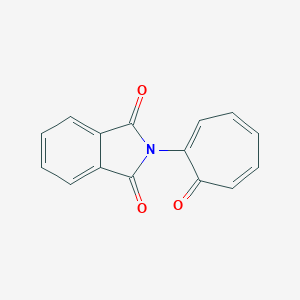
Triclofylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triclofylline, also known as 7-(2-hydroxyethyl)-theophylline, is a xanthine derivative that has been studied for its potential use in treating various medical conditions. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mecanismo De Acción
Triclofylline acts as a non-selective adenosine receptor antagonist, which means it blocks the binding of adenosine to its receptors. Adenosine is a signaling molecule that regulates various physiological processes, including inflammation, bronchial tone, and neurotransmission. By blocking adenosine receptors, triclofylline can reduce inflammation, bronchial constriction, and other physiological responses.
Efectos Bioquímicos Y Fisiológicos
Triclofylline has been found to have several biochemical and physiological effects. It can reduce airway hyperresponsiveness, bronchial constriction, and inflammation in asthma and COPD. It can also improve intestinal permeability and reduce inflammation in IBD. In addition, triclofylline has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclofylline has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, triclofylline has some limitations as well. It is a non-specific adenosine receptor antagonist, which means it can block all adenosine receptors, not just the ones that are relevant for a particular disease or condition. It can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for triclofylline research. One direction is to investigate its potential use in other medical conditions, such as cancer, cardiovascular disease, and autoimmune diseases. Another direction is to develop more selective adenosine receptor antagonists that can target specific adenosine receptors and minimize off-target effects. Finally, more research is needed to understand the molecular mechanisms underlying triclofylline's neuroprotective effects and to identify new targets for drug development.
Métodos De Síntesis
Triclofylline can be synthesized by reacting theophylline with ethylene oxide in the presence of a catalyst. The reaction yields triclofylline as the main product, along with some side products. The purity of triclofylline can be improved by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Triclofylline has been studied for its potential use in treating various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
17243-70-8 |
|---|---|
Nombre del producto |
Triclofylline |
Fórmula molecular |
C11H13Cl3N4O4 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |
Clave InChI |
VZKRRCHBLUTMPU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)






